molecular formula C31H30BrNO6 B6605588 2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid CAS No. 2243503-27-5

2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid

Cat. No.: B6605588
CAS No.: 2243503-27-5
M. Wt: 592.5 g/mol
InChI Key: WAYSVNLKWOAYCR-UHFFFAOYSA-N
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Description

2-{[4-(4-Bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid is a complex organic compound of significant interest due to its intricate structure and potential applications. Its unique chemical framework combines elements of spirocyclic and azaspiro structures, which endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid typically involves multistep organic synthesis techniques:

  • Formation of 4-(4-Bromophenyl)-1-oxa-8-azaspiro[4.5]decan

    • Reactants: : 4-bromobenzaldehyde, amino alcohols.

    • Conditions: : Base catalysis, solvent (e.g., THF), heating.

  • Protection of Functional Groups

    • Introduction of fluorenylmethoxycarbonyl (Fmoc) groups to protect amino functionalities.

    • Reactants: : Fmoc-Cl.

    • Conditions: : Basic conditions (e.g., pyridine), room temperature.

  • Formation of this compound

    • Reactants: : Acetic anhydride or acetic acid derivatives.

    • Conditions: : Catalysts (e.g., DMAP), solvents (e.g., dichloromethane), controlled temperature.

Industrial Production Methods

Industrial production of this compound follows scaled-up versions of these synthetic steps, with emphasis on optimizing reaction conditions for yield and purity:

  • Batch or Continuous Flow Reactors: to ensure controlled reaction conditions and efficient heat transfer.

  • Purification Techniques: such as column chromatography, crystallization, and recrystallization to achieve high purity levels suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Nucleophilic and electrophilic substitution primarily involving the bromophenyl group.

  • Oxidation and Reduction: : Modifications at the fluoren-9-yl group and the spirocyclic core.

  • Hydrolysis and Esterification: : Modifying the acetic acid moiety to alter solubility or reactivity.

Common Reagents and Conditions

  • Substitution: : Nucleophiles (e.g., amines, alkoxides), electrophiles (e.g., halides), solvents (e.g., DMSO, DMF).

  • Oxidation/Reduction: : Oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4).

  • Hydrolysis/Esterification: : Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), esterifying agents (e.g., alcohols, acetic anhydride).

Major Products

  • Substituted Derivatives: : Via nucleophilic or electrophilic substitution.

  • Oxidized/Reduced Products: : Depending on the reagent used.

  • Hydrolyzed/Esterified Products: : Modified acetic acid derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Building Block: : Used in the synthesis of complex organic molecules.

  • Catalysis: : Component in novel catalytic systems.

Biology

  • Biochemical Research: : Studying protein interactions due to its ability to mimic biological ligands.

  • Drug Development: : Potential scaffold for pharmaceuticals targeting specific enzymes or receptors.

Medicine

  • Therapeutic Agents: : Exploration as a lead compound in medicinal chemistry for treating diseases.

  • Diagnostics: : Potential marker in bioassays.

Industry

  • Material Science: : Component in the development of advanced materials.

  • Agrochemicals: : Potential precursor in the synthesis of agrochemical agents.

Mechanism of Action

The compound exerts its effects through its intricate structure allowing for multiple interaction points with biological targets. The spirocyclic core provides rigidity, aiding in the specificity of binding. Its molecular targets include:

  • Enzymes: : Inhibition or modulation of enzyme activity.

  • Receptors: : Binding to specific receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Spiro-Compounds: : Share the spirocyclic core but differ in substituent groups.

  • Fluorenyl Compounds: : Compounds with the fluoren-9-yl moiety.

  • Azaspiro Compounds: : Similar azaspiro structures but vary in other functional groups.

Uniqueness

What sets 2-{[4-(4-Bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid apart is the unique combination of these features, providing a multifaceted approach to chemical and biological interaction. It’s this unique structure that lends it a variety of research and practical applications.

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Properties

IUPAC Name

2-[[4-(4-bromophenyl)-8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30BrNO6/c32-22-11-9-21(10-12-22)31(39-20-28(34)35)15-18-38-30(31)13-16-33(17-14-30)29(36)37-19-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-12,27H,13-20H2,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSVNLKWOAYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(CCO2)(C3=CC=C(C=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30BrNO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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